1,3-Dichloro-5-fluoro-2-isocyanobenzene

Description

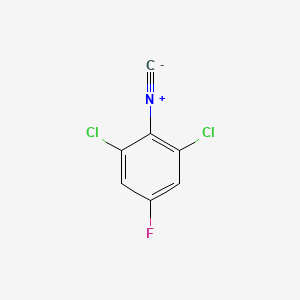

1,3-Dichloro-5-fluoro-2-isocyanobenzene (C₇H₂Cl₂FNO) is a halogenated aromatic compound featuring chloro (Cl) substituents at positions 1 and 3, a fluoro (F) group at position 5, and a highly reactive isocyan (-NC) functional group at position 2. Its molecular weight is 214.01 g/mol, and it typically exists as a crystalline solid with moderate solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). The isocyan group renders the compound a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or metal-organic frameworks. Its synthesis often involves halogenation and isocyanide introduction under controlled conditions to avoid side reactions .

Properties

IUPAC Name |

1,3-dichloro-5-fluoro-2-isocyanobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FN/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBQHQAYHUPIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogenation Patterns

- 1,3-Dichloro-2-isocyanobenzene (C₇H₃Cl₂NO): Lacks the 5-fluoro substituent, reducing electron-withdrawing effects. This compound exhibits lower thermal stability (melting point: 60–62°C) compared to the fluorinated analog, highlighting fluorine’s role in enhancing intermolecular interactions .

- 5-Fluoro-2-isocyanobenzene (C₇H₄FNO): Absence of chloro groups simplifies steric hindrance, making it more reactive in nucleophilic additions but less stable under acidic conditions.

Functional Group Variations

- 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid (C₇H₃ClF₂O₃) : Reported by Zhang et al. (2020), this compound replaces the isocyan group with hydroxyl (-OH) and carboxylic acid (-COOH) functionalities. The polar groups increase solubility in polar aprotic solvents (e.g., DMF) but reduce reactivity in cycloaddition reactions compared to isocyan derivatives .

- 1,3-Dichloro-5-fluoro-2-nitrobenzene (C₆H₂Cl₂FNO₂): The nitro (-NO₂) group, another electron-withdrawing substituent, reduces ring electron density similarly to isocyan but participates in distinct redox-driven reactions.

Physicochemical Properties

Research Implications and Limitations

While the provided evidence highlights synthetic methodologies for related halogenated aromatics , direct comparative data on this compound’s biological or catalytic applications remain sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.